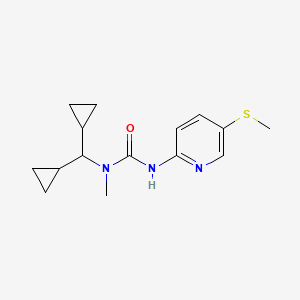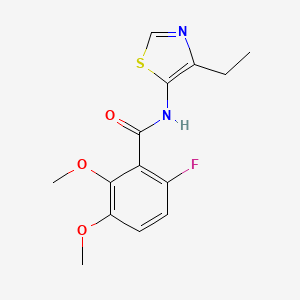
1-(Dicyclopropylmethyl)-1-methyl-3-(5-methylsulfanylpyridin-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dicyclopropylmethyl)-1-methyl-3-(5-methylsulfanylpyridin-2-yl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential to act as a therapeutic agent for various diseases. This compound is a member of the pyridinylurea family and is known to exhibit potent inhibitory effects on certain enzymes and receptors, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 1-(Dicyclopropylmethyl)-1-methyl-3-(5-methylsulfanylpyridin-2-yl)urea is complex and not fully understood. However, it is known to act as an inhibitor of certain enzymes and receptors, thereby disrupting various cellular processes. For example, its inhibitory effects on protein kinase C have been shown to induce apoptosis in cancer cells, while its inhibitory effects on epidermal growth factor receptor have been shown to inhibit cell proliferation and migration.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(Dicyclopropylmethyl)-1-methyl-3-(5-methylsulfanylpyridin-2-yl)urea are diverse and depend on the specific enzyme or receptor that it targets. Some of the known effects of this compound include inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. These effects make it a promising candidate for the treatment of cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(Dicyclopropylmethyl)-1-methyl-3-(5-methylsulfanylpyridin-2-yl)urea in lab experiments is its potent inhibitory effects on enzymes and receptors. This makes it a valuable tool for studying various cellular processes and identifying potential drug targets. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research on 1-(Dicyclopropylmethyl)-1-methyl-3-(5-methylsulfanylpyridin-2-yl)urea. One potential direction is to further explore its inhibitory effects on various enzymes and receptors to identify new drug targets. Another direction is to investigate its potential as a therapeutic agent for various diseases, particularly cancer. Additionally, research could be conducted to develop more efficient and cost-effective methods for synthesizing this compound.
Métodos De Síntesis
The synthesis of 1-(Dicyclopropylmethyl)-1-methyl-3-(5-methylsulfanylpyridin-2-yl)urea is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the reaction of 5-methylsulfanyl-2-pyridyl isocyanate with dicyclopropylmethylamine in the presence of a suitable solvent and catalyst. This method has been proven to be effective in producing high yields of pure 1-(Dicyclopropylmethyl)-1-methyl-3-(5-methylsulfanylpyridin-2-yl)urea.
Aplicaciones Científicas De Investigación
The potential applications of 1-(Dicyclopropylmethyl)-1-methyl-3-(5-methylsulfanylpyridin-2-yl)urea in scientific research are vast. This compound has been shown to exhibit inhibitory effects on several enzymes and receptors, including protein kinase C, cyclin-dependent kinase 2, and epidermal growth factor receptor. These inhibitory effects make it a promising candidate for drug development, particularly for the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
1-(dicyclopropylmethyl)-1-methyl-3-(5-methylsulfanylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c1-18(14(10-3-4-10)11-5-6-11)15(19)17-13-8-7-12(20-2)9-16-13/h7-11,14H,3-6H2,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFILZAETPKTGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(C1CC1)C2CC2)C(=O)NC3=NC=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[3-(Hydroxymethyl)anilino]piperidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B6624968.png)
![[3-[(4-Methoxy-3-methylsulfanylphenyl)methylamino]phenyl]methanol](/img/structure/B6624976.png)
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methyltriazole-4-carboxamide](/img/structure/B6624979.png)
![[4-(4-Chloropyrazol-1-yl)piperidin-1-yl]-(1-methylindol-3-yl)methanone](/img/structure/B6624985.png)
![N-[5-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-methyltriazole-4-carboxamide](/img/structure/B6624988.png)


![4-[2-[4-(Oxan-4-yl)butyl]tetrazol-5-yl]benzamide](/img/structure/B6625002.png)
![(4aR,7aS)-1-(6-ethyl-5-fluoropyrimidin-4-yl)-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6625011.png)
![4-ethyl-3-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfonylmethyl]-5-methyl-1,2,4-triazole](/img/structure/B6625023.png)
![[(3S,4R)-1-[(2,3-dichlorophenyl)methyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6625025.png)
![3H-benzimidazol-5-yl-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone](/img/structure/B6625043.png)
![[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-(5-propan-2-yl-1H-pyrazol-4-yl)methanone](/img/structure/B6625053.png)
